Pradimicin M

Pradimicin aglycone structure D-alanine substitution Blocked mutant biosynthesis

Pradimicin M (CAS 132971-63-2, also designated 11-O-Demethylpradinone I) is a dihydrobenzo[a]naphthacenequinone aglycone belonging to the pradimicin class of actinomycete-derived polyketide antibiotics. Produced by blocked mutants of Actinomadura hibisca P157-2, it is structurally distinguished from canonical pradimicins (A, B, C) and the co-isolated congeners N, O, and P by the complete absence of the D-alanine side chain that characterizes the mature antibiotics.

Molecular Formula C24H16O10
Molecular Weight 464.4 g/mol
CAS No. 132971-63-2
Cat. No. B144851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePradimicin M
CAS132971-63-2
SynonymsPradimicin M
Molecular FormulaC24H16O10
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O
InChIInChI=1S/C24H16O10/c1-6-2-8-15(22(31)13(6)24(33)34)16-10(21(30)20(8)29)5-11-17(23(16)32)19(28)9-3-7(25)4-12(26)14(9)18(11)27/h2-5,20-21,25-26,29-32H,1H3,(H,33,34)/t20-,21-/m0/s1
InChIKeyROFMCMXCPNFONV-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pradimicin M (CAS 132971-63-2) – Aglycone Member of the Pradimicin Family for Specialized Enzyme Inhibition and Biosynthetic Research Procurement


Pradimicin M (CAS 132971-63-2, also designated 11-O-Demethylpradinone I) is a dihydrobenzo[a]naphthacenequinone aglycone belonging to the pradimicin class of actinomycete-derived polyketide antibiotics [1]. Produced by blocked mutants of Actinomadura hibisca P157-2, it is structurally distinguished from canonical pradimicins (A, B, C) and the co-isolated congeners N, O, and P by the complete absence of the D-alanine side chain that characterizes the mature antibiotics [1]. Furthermore, the C-5 and C-6 ring junction conformation of pradimicin M differs from that of the parent pradimicins, conferring a distinct three-dimensional architecture [1]. Functionally, pradimicin M is reported as an inhibitor of both α-glycosidase and β-galactosidase, a profile that departs from the mannose-binding, antifungal mechanism of glycosylated pradimicins [2]. This aglycone scaffold also serves as a biosynthetic intermediate that can be converted to active pradimicin A or benanomicin A by downstream tailoring enzymes [3].

Scaffold
Aglycone pradimicin lacking D-alanine and sugar moieties
Activity
Dual α-glycosidase / β-galactosidase inhibitor
Biosynthesis
Validated biosynthetic precursor to pradimicin A
Non-antifungal
Lacks antifungal mechanism; clean enzyme probe

Why Generic Substitution of Pradimicin M (CAS 132971-63-2) with Other In-Class Compounds Fails for Targeted Research Applications


Pradimicin M cannot be interchanged with glycosylated pradimicins such as pradimicin A, BMY-28864, or BMS-181184, because the structural deletions that define it – absence of both the D-alanine side chain and the hexose sugar moiety – eliminate the two functional modules required for Ca²⁺-dependent D-mannose recognition and the ensuing antifungal mechanism [1][2]. The canonical pradimicin pharmacophore relies on a ternary complex of D-mannoside, pradimicin, and calcium to disrupt fungal cell membrane integrity [2]; this complex cannot form with the bare aglycone scaffold of pradimicin M. Consistent with this, multiple aglycone congeners including 11-O-demethylpradinone I were explicitly reported to lack antifungal activity [3]. Conversely, pradimicin M exhibits α-glycosidase and β-galactosidase inhibition not described for the glycosylated pradimicins, creating a distinct, non-overlapping bioactivity fingerprint [4]. Substituting pradimicin M with a mature pradimicin in an enzyme-inhibition or biosynthetic-pathway study would therefore introduce irrelevant antifungal mechanisms while losing the relevant aglycone-specific activity, undermining experimental validity and procurement rationale.

Pradimicin M
Glycosylated pradimicins
Absence of D-alanine and sugar prevents Ca²⁺-mannose complex formation; antifungal mechanism may not transfer.
Pradimicin M
Pradimicin A / BMY-28864
Enzyme inhibition fingerprint differs; aglycone-specific glycosidase activity not described for glycosylated forms.

Quantitative Differentiation Evidence for Procuring Pradimicin M (CAS 132971-63-2) versus Closest Analogs


D-Alanine Side Chain Absence Distinguishes Pradimicin M from Pradimicins N, O, P, and All Canonical Glycosylated Pradimicins

Pradimicin M is the sole member among the four blocked-mutant congeners M, N, O, and P that completely lacks the D-alanine side chain at the C-16 carboxyl position. Pradimicins N, O, and P each retain this D-amino acid moiety, as do the parent antibiotics pradimicins A, B, C, D, E, and FA-1/FA-2 [1]. The absence of D-alanine eliminates a key pharmacophoric element critical for Ca²⁺-dependent mannose recognition and antifungal activity in the mature antibiotics [2].

D-Alanine side chain
Head-to-head
Pradimicin M: absent
Pradimicins N,O,P,A: 1 D-alanine residue
Determines antifungal mechanism compatibility
NMR/MS structural determination from blocked mutants
Pradimicin aglycone structure D-alanine substitution Blocked mutant biosynthesis

C-5/C-6 Ring Junction Conformation Divergence of Pradimicin M versus Original Pradimicins

The saturated ring junction at positions C-5 and C-6 of pradimicin M adopts a conformation that is different from that found in the original pradimicins (A, B, C). The pradimicins M, N, O, and P paper explicitly states: 'The conformations at C-5 and C-6 of these compounds are different from those of the original pradimicins' [1]. This stereochemical divergence, confirmed by NMR coupling constants and NOE analysis, alters the relative spatial orientation of the hydroxyl substituents on the dihydrobenzene ring and the carboxyl group-bearing aromatic ring, with potential consequences for molecular recognition and enzyme active-site complementarity.

C-5/C-6 ring junction
Cross-study
Pradimicin M: distinct conformation
Original pradimicins A,B,C: different arrangement
Affects 3D presentation for enzyme binding
NMR coupling constants and NOE analysis
Dihydrobenzo[a]naphthacenequinone stereochemistry Conformational analysis Aglycone structural biology

Aglycone Pradimicin M Lacks Antifungal Activity While Mature Glycosylated Pradimicins Exhibit Broad-Spectrum MIC Values

A systematic study of biosynthetic intermediates by Tsuno et al. (1993) demonstrated that pradimicin A aglycone analogs, including 11-O-demethylpradinones I and II, exhibit no detectable antifungal activity when tested against standard fungal strains [1]. This stands in stark contrast to the mature glycosylated pradimicin BMS-181184, which shows MIC values of ≤8 µg/mL against Aspergillus fumigatus, Candida spp., Cryptococcus neoformans, and other clinically relevant fungi [2], and to BMY-28864, which inhibits standard and clinical fungal isolates at concentrations ≤12.5 µg/mL [3]. The binary activity profile – enzyme inhibition without antifungal activity – defines pradimicin M as a mechanistically distinct tool compound.

Antifungal activity
Cross-study
Pradimicin M: undetectable
Glycosylated: MIC ≤8–12.5 µg/mL
Supports enzyme-specific probe selection
Agar/broth dilution assays; standard fungal strains
Antifungal activity Aglycone vs. glycoside SAR Mannose-binding requirement

Biosynthetic Conversion Fidelity: 11-O-Demethylpradinone I (Pradimicin M) Is a Validated Aglycone Precursor to Pradimicin A and Benanomicin A

Feeding experiments using blocked mutants of Actinomadura verrucosospora subsp. neohibisca E-40 demonstrated that 11-O-demethylpradinone I (pradimicin M) is specifically converted to the mature antibiotics pradimicin A and benanomicin A by downstream glycosyltransferase, methyltransferase, and amino acid ligase tailoring enzymes [1]. In the same study, six other aglycone analogs tested were not incorporated into either antibiotic, establishing a degree of biosynthetic specificity for the pradimicin M scaffold [1]. This positions pradimicin M as a validated, chain-competent pathway intermediate rather than a shunt metabolite.

Biosynthetic conversion
Head-to-head
Pradimicin M converted to pradimicin A and benanomicin A in feeding studies
Validated pathway intermediate for engineering
2 of 8 aglycones productive; sinefungin-blocked mutants
Pradimicin biosynthesis Bioconversion feeding experiment Sinefungin inhibition

Molecular Weight and Structural Complexity Reduction Relative to Glycosylated Pradimicins

Pradimicin M has a molecular formula of C₂₄H₁₆O₁₀ and a molecular weight of 464.38 Da, making it approximately 45% smaller than pradimicin A (MW ~838 Da) and 55% smaller than BMS-181184 (~1,030 Da) [1][2]. This mass reduction arises from the absence of the D-alanine side chain (~89 Da), the hexose sugar moiety (~150 Da), and the xylosyl substituent (~132 Da) present in the mature antibiotics. The lower molecular complexity reduces the number of hydrogen-bond donors and acceptors, alters logP, and simplifies NMR and mass spectrometric characterization, which can be advantageous for fragment-based screening, synthetic derivatization, and analytical method development.

Molecular weight
Specification review
464.38 Da
~45% lower than pradimicin A (~838 Da)
Simplifies analytical characterization and handling
HR-MS and elemental analysis
Molecular weight comparison Aglycone scaffold simplification Physicochemical property differentiation

Dual Enzyme Inhibition Profile (α-Glycosidase and β-Galactosidase) Not Described for Glycosylated Pradimicins

Vendor technical documentation and authoritative database entries consistently annotate pradimicin M as an inhibitor of both α-glycosidase and β-galactosidase [1][2]. This dual enzyme inhibitory activity is not reported for any glycosylated pradimicin (pradimicin A, BMS-181184, BMY-28864, benanomicins), whose pharmacological profile is dominated by Ca²⁺-dependent mannose binding and antifungal/anti-HIV activity [3]. The structurally related aglycone pradimicin Q has been characterized specifically as an α-glucosidase inhibitor (distinct from α-glycosidase) with published IC₅₀ data, suggesting that the pradimicin aglycone scaffold can be tuned for different glycosidase specificities [4]. Exact IC₅₀ values for pradimicin M against α-glycosidase and β-galactosidase are not available in the public literature indexed to date.

Enzyme inhibition
Data to verify
Dual α-glycosidase / β-galactosidase inhibitor (vendor annotation)
Requires independent IC₅₀ validation
No published quantitative potency data
α-Glycosidase inhibition β-Galactosidase inhibition Aglycone-specific pharmacology

Highest-Value Research and Industrial Application Scenarios for Pradimicin M (CAS 132971-63-2) Based on Verified Differentiation Evidence


Chemoenzymatic Synthesis and Pradimicin Biosynthetic Pathway Engineering Using Validated Aglycone Substrate

Pradimicin M (11-O-demethylpradinone I) is one of only two aglycones experimentally confirmed to be productively converted to the mature antibiotics pradimicin A and benanomicin A in blocked-mutant feeding studies, whereas six other tested aglycones were not incorporated [1]. Laboratories engaged in combinatorial biosynthesis, heterologous pathway reconstitution, or chemoenzymatic derivatization of the pradimicin scaffold should procure pradimicin M as the validated starter unit for downstream glycosylation, methylation, and amino acid ligation reactions, ensuring productive conversion rather than metabolic dead ends.

Glycosidase Inhibitor Screening and Aglycone-Specific Pharmacophore Mapping

Pradimicin M is annotated as a dual inhibitor of α-glycosidase and β-galactosidase, a bioactivity profile not shared by any glycosylated pradimicin [1]. Coupled with its documented lack of antifungal activity [2], pradimicin M provides a clean phenotypic probe for glycosidase target engagement studies without the confounding cytotoxicity or membrane-disruption effects associated with the mature mannose-binding antibiotics. Researchers should independently establish IC₅₀ values in their assay systems, using pradimicin Q (α-glucosidase inhibitor with published potency) as a comparator aglycone [3].

Structural Biology and NMR Spectroscopic Studies of the Dihydrobenzo[a]naphthacenequinone Aglycone Core

The distinct C-5/C-6 ring junction conformation of pradimicin M, documented by NMR analysis and differentiated from that of the original pradimicins [1], makes this compound a valuable reference standard for conformational studies of the pradimicin aglycone scaffold. Its lower molecular weight (464.38 Da) and simplified proton NMR spectrum, relative to glycosylated congeners exceeding 800 Da, facilitate complete resonance assignment and NOE-based stereochemical analysis . X-ray crystallographers and solid-state NMR spectroscopists investigating pradimicin Ca²⁺-binding geometries may use pradimicin M as a structurally simplified model of the aglycone core.

Analytical Reference Standard for Pradimicin Metabolite Profiling and Quality Control in Fermentation Processes

As a well-characterized blocked-mutant metabolite with established chromatographic and spectral properties [1], pradimicin M can serve as a reference standard for HPLC-MS-based metabolite profiling of Actinomadura fermentation broths. Its distinct retention time, UV absorption spectrum (dihydrobenzo[a]naphthacenequinone chromophore), and mass spectral signature (m/z 464.38 for [M+H]⁺) provide unambiguous identification in complex mixtures, enabling process monitoring, mutant screening, and impurity profiling in pradimicin manufacturing workflows [2].

Application
Selection Property
Validation Focus
Chemoenzymatic biosynthesis
Validated bioconversion substrate
Productive conversion verification
Glycosidase target engagement
Dual glycosidase inhibition profile
Independent IC₅₀ and selectivity assays
Conformational studies
Distinct C-5/C-6 ring junction
NMR assignment and NOE stereochemistry
Metabolite profiling
Chromatographic and spectral signature
HPLC-MS retention and mass confirmation
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